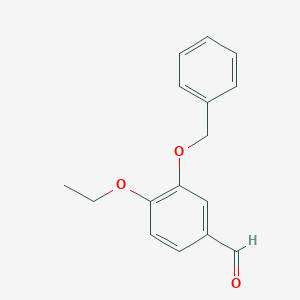![molecular formula C27H24F3NO10S3 B401487 2',3',4,5-TETRAMETHYL 9'-METHOXY-5',5'-DIMETHYL-6'-(2,2,2-TRIFLUOROACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B401487.png)
2',3',4,5-TETRAMETHYL 9'-METHOXY-5',5'-DIMETHYL-6'-(2,2,2-TRIFLUOROACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the trifluoroacetyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: Its unique structure might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects is likely complex and involves multiple molecular targets and pathways. The compound’s various functional groups can interact with different biological molecules, potentially leading to a range of effects. Further research is needed to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(acetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
- Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(benzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
Uniqueness
Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to the presence of the trifluoroacetyl group, which can impart different chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C27H24F3NO10S3 |
|---|---|
Peso molecular |
675.7g/mol |
Nombre IUPAC |
tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(2,2,2-trifluoroacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C27H24F3NO10S3/c1-25(2)19-14(12-10-11(37-3)8-9-13(12)31(25)24(36)27(28,29)30)26(15(20(32)38-4)16(42-19)21(33)39-5)43-17(22(34)40-6)18(44-26)23(35)41-7/h8-10H,1-7H3 |
Clave InChI |
INGIMIIETFVBAA-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=C(N1C(=O)C(F)(F)F)C=CC(=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C |
SMILES canónico |
CC1(C2=C(C3=C(N1C(=O)C(F)(F)F)C=CC(=C3)OC)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401406.png)
![3,5-Dibromo-2-{[(2,4-dichlorophenyl)methyl]oxy}benzaldehyde {4-[(2,5-dimethylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone](/img/structure/B401408.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B401409.png)
![3,5-Dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde [4-(3-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazone](/img/structure/B401411.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B401412.png)

![(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B401418.png)
![(2-{[2-(naphthalen-1-yloxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B401419.png)
![2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B401421.png)
![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B401423.png)
![8-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B401424.png)
![6-nitro-2-{2-nitroanilino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B401425.png)
![3-(2,2-dimethyloxan-4-yl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401428.png)
